1-Oxo-1lambda~5~,2,4-benzotriazine

Description

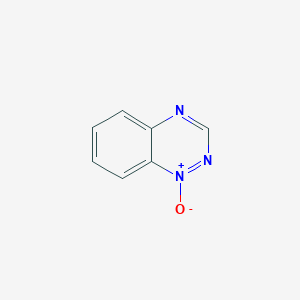

1-Oxo-1λ⁵,2,4-benzotriazine is a heterocyclic compound featuring a fused benzene and triazine ring system with an oxygen atom at the 1-position. This structural motif is critical for its biological activity, particularly as a STAT5 SUMOylation inhibitor, which enhances STAT5 phosphorylation and transcriptional activity . The compound’s activity is attributed to its ability to disrupt post-translational modifications of STAT5, thereby promoting HIV proviral transcription .

Properties

CAS No. |

59323-44-3 |

|---|---|

Molecular Formula |

C7H5N3O |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

1-oxido-1,2,4-benzotriazin-1-ium |

InChI |

InChI=1S/C7H5N3O/c11-10-7-4-2-1-3-6(7)8-5-9-10/h1-5H |

InChI Key |

BNZPFJBUHRBLNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN=[N+]2[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Oxo-1lambda~5~,2,4-benzotriazine can be achieved through various methods. One common approach involves the cyclization of N-protected (2-acylamino)arylhydrazines. This method uses copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction proceeds through in situ oxidation in the presence of copper (I) ions and oxygen, leading to the formation of azo compounds. These compounds are then treated with trifluoroacetic acid to yield this compound in excellent yields .

Chemical Reactions Analysis

1-Oxo-1lambda~5~,2,4-benzotriazine undergoes various chemical reactions, including:

Cycloaddition: A [5 + 1] cycloaddition-aromatization reaction with sulfur ylides efficiently provides 1,2,4-benzotriazine derivatives.

Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include sulfur ylides, copper (I) iodide, and trifluoroacetic acid. The major products formed from these reactions are benzotriazinyl radicals and 1,2,4-benzotriazine derivatives .

Scientific Research Applications

1-Oxo-1lambda~5~,2,4-benzotriazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1lambda~5~,2,4-benzotriazine involves its redox activation. The compound can be reduced to form benzotriazinyl radicals, which exhibit cytotoxic effects, particularly in hypoxic conditions. This property makes it a promising candidate for anticancer therapy, as it can selectively target hypoxic tumor cells .

Comparison with Similar Compounds

Tirapazamine (3-Amino-1,2,4-benzotriazine 1,4-dioxide)

- Structure : Contains a 1,2,4-benzotriazine core with two oxygen atoms at positions 1 and 3.

- Activity : Hypoxia-selective cytotoxicity via enzymatic reduction to generate DNA-damaging radicals .

- Comparison : Unlike 1-oxo-1λ⁵,2,4-benzotriazine, tirapazamine requires bioreductive activation under low oxygen conditions. While 1-oxo derivatives target STAT5 signaling, tirapazamine’s mechanism is DNA-centric .

- Toxicity: Higher toxicity in normoxic tissues due to off-target activation, limiting clinical utility .

SN30000 (Benzotriazine Di-Oxide Prodrug)

- Structure : A 1,2,4-benzotriazine 1,4-dioxide derivative with a lipophilic side chain.

- Activity : Improved hypoxic selectivity and cytotoxicity compared to tirapazamine, with enhanced pharmacokinetic properties .

- Comparison : Both SN30000 and 1-oxo-1λ⁵,2,4-benzotriazine exhibit oxygen-dependent mechanisms, but SN30000’s prodrug design reduces systemic toxicity .

Pyrazolo[5,1-c][1,2,4]Benzotriazine 5-Oxides

- Structure : Pyrazole-fused benzotriazine with a 5-oxide group.

- Activity : Moderate cytotoxicity but low affinity for benzodiazepine receptors (BZR), limiting therapeutic applications .

- Comparison : The fused pyrazole ring reduces metabolic stability compared to 1-oxo-1λ⁵,2,4-benzotriazine, which lacks such complexity .

Azapropazone (1,2-Dihydro-1,2,4-Benzotriazine Derivative)

- Structure : Alkylmalonic acid-substituted 1,2-dihydrobenzotriazine.

- Activity : Anti-inflammatory effects via cyclooxygenase inhibition, but high toxicity in early analogs .

- Comparison : Structural modifications (e.g., alkylmalonic acid) mitigate toxicity, unlike 1-oxo-1λ⁵,2,4-benzotriazine, which retains low acute toxicity .

1,2,3-Benzotriazine Derivatives

- Structure : Triazine ring fused at positions 1,2,3 to benzene.

- Activity : Antitumor activity via kinase inhibition (e.g., VEGFR2), with methoxy and alkoxy substitutions enhancing potency .

- Comparison : The 1,2,3-regioisomer exhibits distinct target selectivity (kinases vs. STAT5) compared to 1-oxo-1λ⁵,2,4-benzotriazine .

Structure-Activity Relationship (SAR) Insights

- Ring 1 Substitutions : Replacing benzene (R1=C) with pyridine (R1=N) increases STAT5 inhibitory activity in 1-oxo-1λ⁵,2,4-benzotriazine analogues .

- Ring 2 Modifications : Triazin-4(3H)-one (n=1) confers higher activity than triazole (n=0) in benzotriazine derivatives .

- Oxygen-Containing Groups : A hydroxyl or alkoxy group at R2 is essential for HIV latency reversal, a feature absent in less active analogues like pyrazolo derivatives .

Pharmacological and Toxicological Profiles

| Compound | Key Activity | Toxicity Profile | Clinical Stage/Use |

|---|---|---|---|

| 1-Oxo-1λ⁵,2,4-benzotriazine | STAT5 SUMOylation inhibition | Low acute toxicity (mouse models) | Preclinical (HIV latency reversal) |

| Tirapazamine | Hypoxia-selective DNA alkylation | High normoxic toxicity | Discontinued (Phase III trials) |

| SN30000 | Enhanced hypoxic cytotoxicity | Reduced systemic toxicity | Preclinical optimization |

| Azapropazone | Anti-inflammatory | High toxicity in early derivatives | Marketed (rheumatic diseases) |

- Toxicity Notes: 1-Oxo-1λ⁵,2,4-benzotriazine exhibits low acute toxicity in mice, whereas tirapazamine’s redox cycling mechanism causes dose-limiting side effects .

Hypoxic vs. Normoxic Selectivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.